(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane
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Overview
Description
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a 2,4,6-trimethylphenyl group and two trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane typically involves the reaction of 2,4,6-trimethylphenylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process is optimized to minimize waste and environmental impact, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Coupling Reactions: It is used as a ligand in coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and nucleophiles are used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Coupled organic products with high yields
Scientific Research Applications
Chemistry
In chemistry, (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane is used as a ligand in various catalytic processes. Its ability to stabilize transition metal complexes makes it valuable in homogeneous catalysis .
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role as a photoinitiator in polymerization reactions enhances the efficiency and quality of the final products .
Mechanism of Action
The mechanism of action of (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane involves its interaction with metal centers in catalytic processes. The phosphane group donates electron density to the metal, stabilizing the complex and facilitating various chemical transformations. The trimethylsilyl groups provide steric hindrance, influencing the selectivity and reactivity of the catalyst .
Comparison with Similar Compounds
Similar Compounds
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in dental composites.
Tris(2,4,6-trimethylphenyl)phosphine: Known for its strong Lewis-basic properties and used as an organocatalyst.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Utilized in UV curable coatings.
Uniqueness
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane stands out due to its unique combination of steric and electronic properties. The presence of both trimethylsilyl and trimethylphenyl groups provides a balance of stability and reactivity, making it versatile in various chemical applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
85336-29-4 |
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Molecular Formula |
C17H33PSi2 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl)-bis(trimethylsilylmethyl)phosphane |
InChI |
InChI=1S/C17H33PSi2/c1-14-10-15(2)17(16(3)11-14)18(12-19(4,5)6)13-20(7,8)9/h10-11H,12-13H2,1-9H3 |
InChI Key |
ARBKOCVUAYCYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C[Si](C)(C)C)C[Si](C)(C)C)C |
Origin of Product |
United States |
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